REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([OH:13])=[C:4]([C:10](=[O:12])[CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:14](O)(=[O:16])[CH3:15].C(OC(=O)C)(=O)C>O>[C:10]([C:4]1[C:3]([OH:13])=[C:2]([NH:1][C:14](=[O:16])[CH3:15])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9])(=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=CC1)OC)C(C)=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole heated on a steam bath for thirty minutes
|
Type
|
EXTRACTION
|
Details
|
extracted into ether, which
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
FILTRATION
|
Details
|
after filtration the volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a golden brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with chloroform
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=C(C=CC1OC)NC(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |